molecular formula C16H17F6NO3 B396207 N-{2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide CAS No. 339352-29-3

N-{2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide

Cat. No.: B396207
CAS No.: 339352-29-3
M. Wt: 385.3g/mol
InChI Key: AKFTVGCBIPTMHH-UHFFFAOYSA-N
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Description

N-{2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a benzamide core with a trifluoromethyl group and an oxetane ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide typically involves multiple steps. The process begins with the preparation of the oxetane ring, followed by the introduction of the trifluoromethyl group. The final step involves the coupling of the oxetane-trifluoromethyl intermediate with benzamide under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl and oxetane groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxetane oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-{2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide involves its interaction with specific molecular targets. The trifluoromethyl group and oxetane ring play crucial roles in modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[(3-methyl-3-oxetanyl)methoxy]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide
  • N-[1-[(3-ethyl-3-oxetanyl)methoxy]-2,2,2-difluoro-1-(trifluoromethyl)ethyl]benzamide

Uniqueness

N-{2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl group and oxetane ring enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

339352-29-3

Molecular Formula

C16H17F6NO3

Molecular Weight

385.3g/mol

IUPAC Name

N-[2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide

InChI

InChI=1S/C16H17F6NO3/c1-2-13(8-25-9-13)10-26-14(15(17,18)19,16(20,21)22)23-12(24)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,23,24)

InChI Key

AKFTVGCBIPTMHH-UHFFFAOYSA-N

SMILES

CCC1(COC1)COC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CC=C2

Canonical SMILES

CCC1(COC1)COC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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